N-benzyl-3-chloro-N-ethylbenzamide
Overview
Description
N-benzyl-3-chloro-N-ethylbenzamide: is an organic compound with the molecular formula C16H16ClNO. It is a benzamide derivative characterized by the presence of a benzyl group, a chloro substituent at the third position, and an ethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-chloro-N-ethylbenzamide typically involves the reaction of 3-chlorobenzoyl chloride with N-ethylbenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-3-chloro-N-ethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The benzyl group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed:
Substitution Reactions: Products include N-benzyl-3-azido-N-ethylbenzamide or N-benzyl-3-thiocyanato-N-ethylbenzamide.
Oxidation Reactions: Benzaldehyde derivatives.
Reduction Reactions: Benzyl alcohol derivatives.
Hydrolysis: 3-chlorobenzoic acid and N-ethylbenzylamine.
Scientific Research Applications
Chemistry: N-benzyl-3-chloro-N-ethylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is also explored for its antimicrobial and antifungal properties .
Medicine: Although not widely used as a drug itself, this compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of N-benzyl-3-chloro-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and benzyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
N-benzyl-3-chlorobenzamide: Lacks the ethyl group, which may affect its reactivity and binding properties.
N-ethyl-3-chlorobenzamide: Lacks the benzyl group, which may influence its solubility and biological activity.
N-benzyl-3-chloro-N-methylbenzamide: Contains a methyl group instead of an ethyl group, potentially altering its chemical and physical properties.
Uniqueness: N-benzyl-3-chloro-N-ethylbenzamide is unique due to the presence of both benzyl and ethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-3-chloro-N-ethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-2-18(12-13-7-4-3-5-8-13)16(19)14-9-6-10-15(17)11-14/h3-11H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJUYEOKQXBPOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601268758 | |
Record name | 3-Chloro-N-ethyl-N-(phenylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601268758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321531-96-8 | |
Record name | 3-Chloro-N-ethyl-N-(phenylmethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321531-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N-ethyl-N-(phenylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601268758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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